N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-6-16(21)18-10-9-17(22)20-13-11-19(12-14-20)15-7-4-3-5-8-15/h3-5,7-8H,9-14H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKQPXCDINPTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide typically involves the reaction of 4-phenylpiperazine with a suitable acylating agent to introduce the but-2-ynamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Differences
| Compound Name | Key Structural Features | Molecular Formula (Calculated) | Notable Substituents |
|---|---|---|---|
| N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide (Target) | 4-Phenylpiperazine, 3-oxopropyl chain, but-2-ynamide | C₂₀H₂₄N₄O₂ | Alkyne amide, ketone |
| MM0421.02: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity) | 4-Phenylpiperazine, triazolo[4,3-a]pyridin-3-one ring | C₁₉H₂₂N₆O | Triazolopyridinone, no alkyne/amide |
| MM0421.03: 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride (Impurity) | 4-(4-Chlorophenyl)piperazine, triazolo[4,3-a]pyridin-3-one ring, dihydrochloride salt | C₁₉H₂₂ClN₆O·2HCl | Chlorophenyl, hydrochloride salt |
Functional Implications
Target Compound :
Impurity MM0421.02 :
- The dihydrochloride salt form improves solubility in aqueous media, which is critical for pharmaceutical formulations .
Physicochemical Properties (Theoretical)
| Property | Target Compound | MM0421.02 | MM0421.03 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~352.44 | ~350.42 | ~453.81 (with HCl) |
| Solubility | Moderate in polar solvents | Low (neutral heterocycle) | High (salt form) |
| Aromaticity | Low (amide/alkyne) | High (triazolopyridinone) | High (triazolopyridinone) |
Research Findings and Implications
- Synthetic Pathways : The presence of MM0421.02 and MM0421.03 as impurities suggests they may form during the synthesis of the target compound, possibly via side reactions involving triazole formation or chlorination .
- Pharmacological Impact: The triazolopyridinone ring in impurities may confer distinct biological activities, such as altered receptor affinity or off-target effects. The chlorophenyl group in MM0421.03 could enhance binding to hydrophobic pockets in enzymes or receptors compared to the phenyl group in the target compound.
Biological Activity
N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine moiety, which is common in various biologically active compounds. The molecular formula is , with a molecular weight of approximately 248.34 g/mol. Its structure suggests potential interactions with biological targets, particularly in the central nervous system and for antimicrobial applications.
The biological activity of this compound may be attributed to its interaction with specific proteins and enzymes:
- Oxidoreductase Proteins : It is suggested that this compound interacts with oxidoreductase proteins, which play a crucial role in various metabolic pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may also exhibit similar activities .
Antiviral and Antibacterial Studies
Research has shown that derivatives of piperazine exhibit significant antiviral activity. For instance, a study on 3-phenylpiperidine derivatives found moderate protection against viruses such as HIV and Herpes Simplex Virus (HSV) . The following table summarizes the biological activity findings related to piperazine derivatives:
| Compound | Virus/Bacteria Targeted | Activity Level | Reference |
|---|---|---|---|
| 3f | CVB-2 | Moderate | |
| 3g | HSV-1 | Moderate | |
| N-[3-Oxo...] | Various bacteria (e.g., Staphylococcus aureus) | Potentially active |
Case Studies
- Piperazine Derivatives : A study synthesized various piperazine derivatives and evaluated their antiviral activities against HIV and other viruses. Compounds showed varying levels of cytotoxicity, with some demonstrating significant activity against viral infections .
- Antimicrobial Activity : In vitro studies have indicated that certain piperazine-based compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Candida albicans .
Q & A
Advanced Research Question
- LC-MS/MS : Employ high-resolution tandem mass spectrometry to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) and phase II conjugates (e.g., glucuronidation) .
- Isotope Labeling : Use -labeled alkyne groups to trace metabolic pathways via isotopic patterns in fragmentation spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
